molecular formula C32H23BO2 B1449051 (10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid CAS No. 1415334-59-6

(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid

Cat. No. B1449051
CAS RN: 1415334-59-6
M. Wt: 450.3 g/mol
InChI Key: NQOSAYPSOKFYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(10-([1,1’:3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid” is a complex organic compound. It is used as a pharmaceutical intermediate and as OLED materials . It is related to 9-Anthraceneboronic acid, which is a boronic acid derivative .


Synthesis Analysis

The synthesis of this compound could involve a double Suzuki cross-coupling protocol, which has been devised as a practical route to a variety of terphenyls . Good chemoselectivity was observed, and unsymmetrically substituted triphenylenes were also easily prepared .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OB(O)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1 . This indicates that the compound contains boronic acid groups attached to an anthracene ring, which is further substituted with a terphenyl group.


Chemical Reactions Analysis

The compound is likely to participate in Suzuki cross-coupling reactions, given its boronic acid functionality . This type of reaction is commonly used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic electronic materials.


Physical And Chemical Properties Analysis

The compound is a white powder . It has a melting point range of 288.0-300.0°C . It is insoluble in water .

Scientific Research Applications

Organic Synthesis: Suzuki Cross-Coupling Reactions

“(10-([1,1’3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid”: is utilized in organic synthesis through Suzuki cross-coupling reactions . This process is a practical route to synthesize a variety of terphenyls and triphenylenes. The compound exhibits good chemoselectivity, which is crucial for creating unsymmetrically substituted triphenylenes.

Chemical Biology: Reversible Click Chemistry

In chemical biology, boronic acids are known for their role in reversible click chemistry . This compound can potentially engage in cis-diol conjugation, a well-studied reaction that has numerous applications in chemical biology. The reversible kinetics of this reaction are significant for stimuli-responsive biological and material chemistry explorations.

Safety and Hazards

The compound is classified as causing skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing away from strong oxidizing agents .

properties

IUPAC Name

[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23BO2/c34-33(35)32-29-17-9-7-15-27(29)31(28-16-8-10-18-30(28)32)26-20-24(22-11-3-1-4-12-22)19-25(21-26)23-13-5-2-6-14-23/h1-21,34-35H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOSAYPSOKFYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1415334-59-6
Record name 10-(1,1':3',1''-Terphenyl-5'-yl)anthracene-9-boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid
Reactant of Route 4
(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.